molecular formula C14H26INO4 B12507902 tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate

tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate

Cat. No.: B12507902
M. Wt: 399.26 g/mol
InChI Key: QPPOILFAPMMPJG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is a chemical compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butoxycarbonyl group, an amino group, and an iodine atom attached to a pentanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Iodination: The iodination of the pentanoate backbone is achieved using iodine or iodinating agents under specific conditions.

    Esterification: The final step involves the esterification of the protected amino acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl peresters, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The iodine atom can participate in halogen bonding, affecting the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to similar compounds with different halogens or functional groups. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.

Properties

Molecular Formula

C14H26INO4

Molecular Weight

399.26 g/mol

IUPAC Name

tert-butyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C14H26INO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1

InChI Key

QPPOILFAPMMPJG-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCI)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCCI)NC(=O)OC(C)(C)C

Origin of Product

United States

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